molecular formula C15H20O2 B1672276 Isoprofen CAS No. 57144-56-6

Isoprofen

Cat. No. B1672276
CAS RN: 57144-56-6
M. Wt: 232.32 g/mol
InChI Key: RYDUZJFCKYTEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoprofen, also known as UP 517-03, is an antipyretic that affects the metabolism of arachidonic acid in the brain.

properties

CAS RN

57144-56-6

Product Name

Isoprofen

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-(2-propan-2-yl-2,3-dihydro-1H-inden-5-yl)propanoic acid

InChI

InChI=1S/C15H20O2/c1-9(2)13-7-12-5-4-11(6-14(12)8-13)10(3)15(16)17/h4-6,9-10,13H,7-8H2,1-3H3,(H,16,17)

InChI Key

RYDUZJFCKYTEHX-UHFFFAOYSA-N

SMILES

CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O

Canonical SMILES

CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(2-isopropyl-5-indanyl)propionic acid
2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,R*))-isomer
2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,S*))-isomer
2-(2-isopropyl-5-indanyl)propionic acid, (S-(R*,S*))-isomer
2-(2-isopropyl-5-indanyl)propionic acid, sodium salt
2-(2-isopropylindan-5-yl)propionic acid
UP 517-03
UP-517-03
UP-51703

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 26.6 g of potassium hydroxide in 50 cc of water is added to a solution of 41.5 g of crude α-hydroxy-2-isopropyl-α-methyl-5-indanacetic acid methyl ester in 500 cc of methanol, and the mixture is boiled at reflux for 11/2 hours. The solution is concentrated, diluted with water and extracted with ether in order to remove the neutral components. The aqueous phase is then acidified with hydrochloric acid, extracted with ether, the ether extract is washed with water, dried over sodium sulphate and concentrated by evaporation. The resulting α-hydroxy-2-isopropyl-α-methyl-5-indanacetic acid is recrystallized from ether/hexane and has a M.P. of 126°-130°.
Quantity
26.6 g
Type
reactant
Reaction Step One
Name
α-hydroxy-2-isopropyl-α-methyl-5-indanacetic acid methyl ester
Quantity
41.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1.7 g of 2-isopropyl-α-methylene-5-indanacetic acid in 300 cc of ethanol is hydrogenated at room temperature with the addition of 50 mg of platinum(IV) oxide. After filtering off the catalyst, removing the solvent by evaporation and chromatographing the resulting oil, 2-isopropyl-α-methyl-5-indanacetic acid, having a M.P. of 83°-86°, is obtained. The (1,3-dihydroxy-2-hydroxymethyl-2-propyl)ammonium salt of the title compound has a M.P. of 140°-141° (from methanol/ether).
Name
2-isopropyl-α-methylene-5-indanacetic acid
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 15g. of 2-(2-isopropyl-1 -oxoindan-6-yl)propionic acid, 40g. of zinc amalgam, 50 ml. of conc. hydrochloride acid, 200 ml. of dioxane and 30 ml. of water was heated under reflux for 15 hours. After completion of the reaction, the reaction mixture was extracted with ether and the ether extract was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off from the extract and the residue was recrystallized from n-hexane to give 9.5g. of the desired product as colorless crystals of m.p. 90° - 91.5° C.
[Compound]
Name
15g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-isopropyl-1 -oxoindan-6-yl)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
40g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
zinc amalgam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoprofen
Reactant of Route 2
Isoprofen
Reactant of Route 3
Isoprofen
Reactant of Route 4
Isoprofen
Reactant of Route 5
Isoprofen
Reactant of Route 6
Isoprofen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.